molecular formula C19H17F3N2O2 B2713143 N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine CAS No. 881940-27-8

N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine

Cat. No.: B2713143
CAS No.: 881940-27-8
M. Wt: 362.352
InChI Key: LBXKYNXAPIUWFQ-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine” is a chemical compound that belongs to the class of quinolines. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The presence of the dimethoxyphenyl and trifluoromethyl groups, as well as the amine group, suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the dimethoxyphenyl, methyl, and trifluoromethyl groups attached at the specified positions. The amine group would be attached to the quinoline nitrogen .


Chemical Reactions Analysis

As an aromatic compound, this quinoline derivative could participate in electrophilic aromatic substitution reactions. The electron-donating methoxy groups on the phenyl ring could direct electrophilic substitution to the ortho and para positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the polar amine group and the polarizable aromatic rings could impact its solubility and reactivity .

Scientific Research Applications

Synthesis and Anticancer Activity

A study highlighted the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, including the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives, demonstrating potent cytotoxic properties against various cancer cell lines. This suggests the compound's potential utility in developing new anticancer therapies (Deady et al., 2003).

Apoptosis Induction

Another research effort focused on the discovery and structure-activity relationship of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent apoptosis inducers. The findings indicate that derivatives of this compound class could effectively induce apoptosis in cancer cells, offering insights into new therapeutic strategies against cancer (Zhang et al., 2008).

Anti-Proliferative Activity

The potential antiproliferative activity of novel 4-aminoquinoline derivatives was examined, revealing that many of these compounds exhibited superior activity compared to the reference drug doxorubicin against the MCF-7 breast cancer cell line. This underscores the compound's relevance in cancer research and its potential application in anticancer drug development (Ghorab et al., 2014).

Catalysis and Polymerization

Research into rare-earth metal bis(alkyl)s supported by a quinolinyl anilido-imine ligand demonstrated their utility in catalyzing the ring-opening polymerization of ε-caprolactone. This suggests applications in polymer science, potentially extending to biomedical materials (Gao et al., 2008).

Synthetic Methodologies

Studies have also explored the synthesis, characterization, and catalysis of aluminum and zinc complexes supported by pyrrole-based ligands, including applications in the ring-opening polymerization of ε-caprolactone. This area of research could have implications for material science and engineering (Qiao et al., 2011).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Studies could also investigate its biological activity and mechanism of action .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-11-8-15(24-13-5-7-17(25-2)18(10-13)26-3)14-6-4-12(19(20,21)22)9-16(14)23-11/h4-10H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXKYNXAPIUWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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